molecular formula C10H22BrO5P B606388 Bromo-PEG2-phosphonic acid ethyl ester CAS No. 1226767-94-7

Bromo-PEG2-phosphonic acid ethyl ester

Cat. No. B606388
M. Wt: 333.16
InChI Key: BYTKSVRXAWIJCM-UHFFFAOYSA-N
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Description

Bromo-PEG2-phosphonic acid ethyl ester, also known as 1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane, is a polyethylene glycol (PEG)-based PROTAC linker . It has a molecular formula of C₁₀H₂₂BrO₅P and a molecular weight of 333.16 . This compound can be used in the synthesis of a series of PROTACs .


Molecular Structure Analysis

The IUPAC name of Bromo-PEG2-phosphonic acid ethyl ester is 1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane . The InChI code is InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3 . The Canonical SMILES is CCOP(=O)(CCOCCOCCBr)OCC .


Physical And Chemical Properties Analysis

Bromo-PEG2-phosphonic acid ethyl ester is a liquid . It has a molecular weight of 333.16 and a molecular formula of C₁₀H₂₂BrO₅P .

Scientific Research Applications

1. Synthesis of Functional Molecules

Bromo-PEG2-phosphonic acid ethyl ester and its derivatives are used as building blocks for the tailored functionalization of complex organic molecules. This process is crucial in the creation of novel KuQuinone phosphonate esters and phosphonic acid KuQuinone derivatives, which hold promise for biomedical and photo(electro)chemical applications due to their high affinity with metal-oxides (Forchetta et al., 2021).

2. Development of Multifunctional Nanoparticles

The compound has been utilized in the synthesis of well-defined phosphonic acid-terminated polymers like poly(ethylene glycol) (PEG), which are then used to prepare stable, water-dispersible, and multifunctional upconverting luminescent nanohybrids. These materials hold significance in various scientific fields due to their unique properties (Kurowska et al., 2022).

3. Advanced Material Synthesis

The entity is involved in the synthesis of high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group. The derivative, a phosphonic acid polymer, shows excellent thermal, oxidative, and dimensional stability, and may be a candidate for polymeric electrolyte membrane in fuel cell applications, highlighting its utility in material science (Liu et al., 2006).

4. Coating Applications for Metal Oxide Nanoparticles

The compound is used in the synthesis of PEG-based copolymers containing multiple phosphonic acid groups. These copolymers serve as a coating material for metal oxide nanoparticles and surfaces, offering strong affinity to metals and multidentate binding ability. This application is pivotal in the domains of nanomaterials and nanomedicine (Berret & Graillot, 2022).

5. Enhancement of Nanoparticle Stability

The compound is part of the synthesis process for block copolymers like PEG-b-PVPA. These copolymers, due to their anionic-neutral character, are used in the one-step in situ synthesis of water-dispersible iron oxide nanoparticles with controlled size and high colloidal stability. This application highlights its importance in nanoparticle stabilization and in providing a platform for further functionalization (Markiewicz et al., 2016).

properties

IUPAC Name

1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTKSVRXAWIJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BrO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG2-phosphonic acid diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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